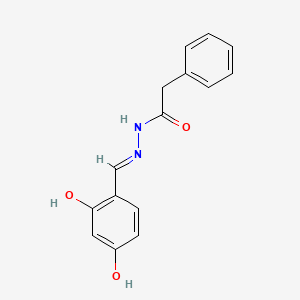

N'-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide

Description

N'-(2,4-Dihydroxybenzylidene)-2-phenylacetohydrazide is a Schiff base derivative synthesized via the condensation of 2-phenylacetohydrazide with 2,4-dihydroxybenzaldehyde in the presence of a catalytic acid. Its structure features a hydrazide backbone, a phenylacetate moiety, and a 2,4-dihydroxybenzylidene group. This compound is characterized by two phenolic hydroxyl groups at positions 2 and 4 on the benzylidene ring, which confer distinct electronic and steric properties. These groups enhance hydrogen bonding, metal chelation, and antioxidant activity, making it a candidate for diverse applications, including enzyme inhibition, antimicrobial activity, and corrosion protection .

Properties

IUPAC Name |

N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-2-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c18-13-7-6-12(14(19)9-13)10-16-17-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,18-19H,8H2,(H,17,20)/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBANBQLDBAWDO-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=C(C=C2)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and 2-phenylacetohydrazide. This reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to around 70-80°C for several hours to ensure complete condensation, resulting in the formation of the desired hydrazone product .

Industrial Production Methods

While specific industrial production methods for N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

Substitution: Nucleophilic reagents like amines and thiols can be employed under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of substituted hydrazones .

Scientific Research Applications

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of N’-(2,4-dihydroxybenzylidene)-2-phenylacetohydrazide involves its interaction with specific molecular targets and pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as tyrosinase, which is involved in melanin synthesis.

Pathway Modulation: It can modulate signaling pathways, such as the cAMP–PKA–CREB pathway, leading to changes in gene expression and cellular responses.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structural analogs differ primarily in the substitution pattern on the benzylidene ring. Key examples include:

Key Observations :

- The 2,4-dihydroxy substitution enhances polarity and hydrogen-bonding capacity compared to mono-hydroxy (HBPAH) or non-polar (PPAH) analogs, improving solubility in polar solvents like ethanol and DMSO .

- Bulky substituents (e.g., anthracenyl) reduce solubility due to steric hindrance .

α-Glucosidase Inhibition

- This compound derivatives exhibit potent α-glucosidase inhibition (IC₅₀ = 6.10 ± 0.5 μM), outperforming analogs with 4-methylbenzylidene (IC₅₀ = 6.84 ± 1.3 μM) and anthracenyl groups (IC₅₀ = 7.34 ± 0.3 μM) .

- The 2,4-dihydroxy groups likely enhance binding to the enzyme’s active site via hydrogen bonding and π-π interactions.

Antimicrobial and Antitubercular Activity

- (E)-4-Bromo-N'-(2,4-dihydroxybenzylidene)benzohydrazide shows superior antimicrobial activity compared to its 4-methoxy analog, attributed to the hydroxyl groups’ ability to disrupt microbial membranes .

- Metal complexes of dihydroxybenzylidene hydrazides (e.g., Ru(II) and Cu(II)) demonstrate enhanced antitubercular activity, with MIC values < 1 μM, likely due to improved metal chelation .

Neuroprotective and Antioxidant Effects

- Derivatives like N'-(2,4-dihydroxybenzylidene)-5-methoxy-indole carbohydrazide exhibit radical-scavenging activity (EC₅₀ = 12.5 μM) and MAO-B inhibition (IC₅₀ = 0.89 μM), surpassing analogs with 2,3- or 3,4-dihydroxy substitutions .

- The 2,4-dihydroxy configuration optimizes electron donation and steric accessibility for radical neutralization.

Corrosion Inhibition

- (E)-2-(4-Bromophenoxy)-N'-(2,4-dihydroxybenzylidene)acetohydrazide achieves 82% inhibition efficiency for copper in unpolluted saltwater, outperforming non-hydroxylated derivatives. The hydroxyl groups facilitate adsorption onto metal surfaces via coordination with Cu²⁺ .

Metal Ion Sensing and Chelation

- (E)-N'-(2,4-Dihydroxybenzylidene)isonicotinohydrazide acts as a selective chemosensor for Al³⁺ and Cu²⁺ (detection limit = 10⁻⁸ M). The 2,4-dihydroxy groups enable strong metal binding, while analogs with single -OH groups show reduced sensitivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.